molecular formula C15H22O2 B14783827 Costic acid; Costus acid

Costic acid; Costus acid

Cat. No.: B14783827
M. Wt: 234.33 g/mol
InChI Key: UJQGVDNQDFTTLZ-SSDMNJCBSA-N
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Description

Costic acid is a sesquiterpene-carboxylic acid primarily isolated from Dittrichia viscosa (Asteraceae) and Costus species (Zingiberaceae) . It features a bicyclic trans-decalin system with three chiral centers and a carboxylic acid group, contributing to its bioactivity . Costic acid exhibits significant acaricidal activity against Varroa destructor, a parasite of honeybees, with 100% mite mortality achieved within 14 hours at 1 mg/mL . The term "Costus acid" may refer to related compounds from Costus plants, but evidence primarily focuses on costic acid and its isomers (α-, β-, γ-costic acid) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12?,13?,15-/m1/s1

InChI Key

UJQGVDNQDFTTLZ-SSDMNJCBSA-N

Isomeric SMILES

C[C@]12CCCC(=C)C1CC(CC2)C(=C)C(=O)O

Canonical SMILES

CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O

Origin of Product

United States

Preparation Methods

Beta-Costic acid can be synthesized via the allylic oxidation of beta-selinene, a component found in celery seed oil . This method is concise and efficient, making it suitable for gram-scale production. The reaction conditions typically involve the use of oxidizing agents to convert beta-selinene into beta-Costic acid. Industrial production methods may vary, but the allylic oxidation route is one of the most documented and efficient methods available .

Chemical Reactions Analysis

Beta-Costic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Applications of Costic Acid

Costic acid, also known as Costus acid, is a naturally occurring compound found in plants such as Dittrichia viscosa . Research has explored its various biological activities, including applications in medicine and agriculture.

Agricultural Applications

  • Varroa destructor Control: Costic acid has demonstrated acaricidal activity against Varroa destructor, a parasite of the European honey bee (Apis mellifera) . In vivo experiments have shown that costic acid is effective against the parasite and is not toxic to human umbilical vein endothelial cells (HUVEC) at concentrations up to 230 μM . This suggests that costic acid could be a safe and efficient agent for controlling varroosis in honey bee colonies .
  • Termite repellent: Costic acid isolated from cypress pine (Callitris glaucophylla) exhibits termite-repellent activity .

Medical Applications

  • Anti-inflammatory effects: Costic acid significantly inhibits TNF-α and IFN-γ-stimulated chemokine production, suggesting anti-inflammatory effects .
  • Antimicrobial Activity: The acidic components of costic acid's essential oil have been found to be active against Staphylococcus epidermidis, Streptococcus foecalis, and Proteus vulgaris .
  • Antitumor Activity: Costic acid exhibited selective cytotoxic effects to Spodoptera littoralis-derived Sf9 cells . 3-Oxo-γ-costic acid has demonstrated anti-proliferative activity against Caco-2 (human colon tumor line) .

Other Applications

  • Flavoring Component: Costus oil is used as a flavoring component in foods and beverages .
  • Fragrance: Costus oil is used as a fixative and fragrance in cosmetics .

Summarized Table of Applications

ApplicationDescriptionSource
AcaricideEffective against Varroa destructor, a parasite of the European honey bee.
Termite RepellentExhibits termite-repellent activity when isolated from cypress pine.
Anti-inflammatorySignificantly inhibits TNF-α and IFN-γ-stimulated chemokine production.
AntimicrobialActive against Staphylococcus epidermidis, Streptococcus foecalis, and Proteus vulgaris.
Antitumor3-Oxo-γ-costic acid has demonstrated anti-proliferative activity against Caco-2 (human colon tumor line).
Flavoring ComponentUsed as a flavoring component in foods and beverages.
FragranceUsed as a fixative and fragrance in cosmetics.

Case Studies

  • Varroosis Control in Honey Bees: Field tests have indicated that costic acid treatment does not have a toxic effect on honey bees, suggesting it's a safe option for controlling varroosis .
  • Antitumor Activity: Compound 1 exhibited anti-proliferative activity against Caco-2 (IC50 39µM) and 2 was active against A549 (IC 50 74µM) suggesting therapeutic potential for the original substrate and a bio-transformed product .

Mechanism of Action

The mechanism by which beta-Costic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its acaricidal activity against Varroa destructor is believed to involve disruption of the mite’s cellular processes. Similarly, its antitrypanosomal activity may involve interference with the metabolic pathways of Trypanosoma cruzi .

Comparison with Similar Compounds

Ilicic Acid and Eudesmane Derivatives

  • Ilicic Acid : Shares a eudesmane skeleton with costic acid but lacks the carboxylic acid group. Shows weaker acaricidal activity .
  • Eudesmane Lactones: Compounds like parthenolide and costunolide have lactone rings instead of carboxylic acid groups.

Germacrene Acid

  • A biosynthetic precursor to costic acid with a linear germacrane skeleton. Germacrene acid is enzymatically converted to costic acid but lacks direct acaricidal activity .

Comparison with Non-Sesquiterpenoid Acids

Oxalic Acid

Property Costic Acid Oxalic Acid
Structure Bicyclic trans-decalin, three chiral centers Simple dicarboxylic acid (C₂H₂O₄)
Source Plant-derived Natural and synthetic
Acaricidal Activity 100% mortality at 14 h (1 mg/mL) Equipotent to costic acid but shorter duration
Hybrid Compounds Oxalic-costic acid hybrids show enhanced activity (100% mortality in 8 h)

Mechanistic Insight : Despite structural simplicity, oxalic acid’s acidity and chelation properties mimic costic acid’s acaricidal effects. Hybrid compounds leverage both structures for improved efficacy .

Fatty Acids from Costus spp.

Costus afer stems contain palmitic (25.48%), linoleic (25.89%), and linolenic acids (32.26%) . Unlike costic acid, these linear fatty acids lack acaricidal activity but contribute to plant defense through membrane disruption.

Q & A

Q. Which plant species are primary natural sources of costic acid, and how can extraction protocols be optimized for bioactive compound recovery?

  • Methodological Answer : Dittrichia viscosa is a well-documented source. Optimize extraction using methanol or ethanol-based solvents via Soxhlet or maceration, followed by column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate costic acid. Validate purity via TLC (Rf = 0.60–0.80) and HPLC-DAD .

Q. What in vivo experimental designs are effective for evaluating costic acid’s acaricidal activity against Varroa destructor?

  • Methodological Answer : Conduct dose-response assays using bee-mounted mites in laboratory settings (e.g., 42.7 mM costic acid in 60 µL doses). For field tests, apply methanolic extracts to hive frames and compare mite mortality rates against commercial acaricides (e.g., oxalic acid) using ANOVA with post-hoc tests (p < 0.01). Monitor bee survival to exclude non-target effects .

Advanced Research Questions

Q. How can structural isomers of costic acid (e.g., α- vs. γ-costic acid) be distinguished, and what analytical techniques quantify their decomposition pathways?

  • Methodological Answer : Use chiral HPLC or GC-MS with derivatization to separate isomers. Study decomposition via high-resolution MS (HRMS) and 13C^{13}\text{C} NMR to track fragmentation patterns (e.g., γ-costic acid losing ethyl groups (m/z 205, 25% yield) vs. α-costic acid losing formaldehyde (m/z 205, 5% yield)). Kinetic studies under varying pH/temperature conditions elucidate stability profiles .

Q. What strategies address contradictions in bioactivity data between in vitro and field studies of costic acid against Varroa destructor?

  • Methodological Answer : Reconcile discrepancies by standardizing variables such as mite life stage, environmental humidity, and application method (topical vs. systemic). Use mixed-effects models to account for hive-specific variables (e.g., bee grooming behavior) and validate with meta-analysis of field trial datasets .

Q. How can enantioselective synthesis improve the acaricidal potency of costic acid analogues, and what chiral catalysts are optimal?

  • Methodological Answer : Design hybrid molecules (e.g., combining costic acid’s bicyclic terpene with oxalic acid’s carboxyl groups) using Sharpless asymmetric dihydroxylation or Jacobsen epoxidation. Screen catalysts like (R)-BINOL-derived phosphoric acids for enantiomeric excess (ee > 90%). Test analogues in brood cell bioassays to correlate stereochemistry with mite mortality .

Q. What computational approaches predict costic acid’s binding affinity to mite-specific molecular targets (e.g., GABA receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using homology models of Varroa GABA receptors. Validate with molecular dynamics simulations (GROMACS) to assess ligand-receptor stability. Cross-reference with QSAR models trained on acaricidal sesquiterpenes to identify critical pharmacophores (e.g., carboxyl group positioning) .

Methodological Best Practices

  • Data Reproducibility : Document NMR acquisition parameters (e.g., 500 MHz, CDCl3_3 solvent) and MS ionization modes (e.g., ESI+) in supplementary materials. Share raw spectral data via repositories like FigShare .
  • Statistical Rigor : Use Kaplan-Meier survival analysis for time-dependent mite mortality and Cox proportional hazards models to adjust for hive covariates .
  • Ethical Compliance : Adopt OECD guidelines for arthropod toxicity testing to ensure humane endpoints and minimize non-target species impact .

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